2-(phenoxymethyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide
Overview
Description
2-(phenoxymethyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazole ring with a piperidine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino-2-oxazoline derivative, under acidic or basic conditions.
Attachment of the phenoxymethyl group: This step involves the reaction of the oxazole intermediate with a phenoxymethyl halide in the presence of a base, such as potassium carbonate, to form the desired phenoxymethyl-substituted oxazole.
Introduction of the piperidine moiety: The final step involves the reaction of the phenoxymethyl-substituted oxazole with a piperidine derivative, such as 1-(chloromethyl)-4-isopropylpiperidine, under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(phenoxymethyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxazole derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxazole derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(phenoxymethyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(phenoxymethyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(phenoxymethyl)-1,3-oxazole-4-carboxamide: Lacks the piperidine moiety, making it less complex and potentially less active in certain biological assays.
N-[(1-propan-2-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide: Lacks the phenoxymethyl group, which may affect its chemical reactivity and biological activity.
Uniqueness
2-(phenoxymethyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide is unique due to its combination of an oxazole ring, a phenoxymethyl group, and a piperidine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(phenoxymethyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-15(2)23-10-8-16(9-11-23)12-21-20(24)18-13-26-19(22-18)14-25-17-6-4-3-5-7-17/h3-7,13,15-16H,8-12,14H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOPJHJLPIIUMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=COC(=N2)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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